molecular formula C20H24O9 B2833440 (2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate CAS No. 1093406-48-4

(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate

Cat. No.: B2833440
CAS No.: 1093406-48-4
M. Wt: 408.403
InChI Key: AFMUCRKXGOPAKJ-UHFFFAOYSA-N
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Description

(2-Methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylate is a complex tricyclic ester characterized by a central bicyclo[7.3.0]dodecane scaffold substituted with five oxygen atoms (pentaoxa), four methyl groups, and two ester moieties.

Properties

IUPAC Name

(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9/c1-19(2)26-12-13(27-19)15-18(29-20(3,4)28-15)25-14(12)17(22)24-11-9-7-6-8-10(11)16(21)23-5/h6-9,12-15,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUCRKXGOPAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate typically involves multiple steps, starting with the preparation of the core tetrahydro-bis(dioxolo)pyran structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxycarbonyl group is then introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4’,5’-d]pyran-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its tricyclic core with several derivatives, differing primarily in ester substituents. Key comparisons include:

[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
  • Molecular Formula : C₁₄H₂₂O₇
  • Substituent : Methyl acetate (short-chain aliphatic ester).
  • Properties : Lower molecular weight (302.32 g/mol) and moderate lipophilicity compared to the target compound. The acetate group enhances solubility in polar aprotic solvents, making it suitable for synthetic intermediates .
[(1S,2R,6R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Dodecanoate
  • Molecular Formula : C₂₅H₄₂O₇
  • Substituent: Dodecanoate (long-chain aliphatic ester).
  • Properties: Higher molecular weight (454.60 g/mol) and pronounced hydrophobicity, likely reducing aqueous solubility. Such esters are explored for sustained-release drug formulations or lipid-based materials .
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-Pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-Carboxylic Acid
  • Molecular Formula : C₁₃H₁₈O₇
  • Substituent : Free carboxylic acid.
  • This derivative serves as a precursor for esterification reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted logP* Potential Applications
Target Compound (2-Methoxycarbonylphenyl) C₂₁H₂₄O₈ 428.41 Aromatic ester 2.5–3.0 Pharmaceutical intermediates
Methyl Acetate Analog C₁₄H₂₂O₇ 302.32 Aliphatic acetate 1.8–2.2 Synthetic chemistry
Dodecanoate Analog C₂₅H₄₂O₇ 454.60 Long-chain ester 5.0–5.5 Lipid-based drug delivery
Carboxylic Acid Analog C₁₃H₁₈O₇ 274.30 Carboxylic acid 0.5–1.0 Precursor for ester synthesis

*logP values estimated using QSPR models based on substituent contributions.

Research Findings and Functional Implications

  • Synthetic Accessibility: Derivatives like the methyl acetate analog are synthesized via esterification of the tricyclic carboxylic acid precursor, leveraging reagents like acetic anhydride or dodecanoic acid chloride . The target compound’s 2-methoxycarbonylphenyl group may require coupling reactions (e.g., Steglich esterification) for introduction.
  • Spectroscopic Profiles : Structural analogs are characterized via ¹H/¹³C-NMR, IR, and X-ray crystallography. For example, the methyl acetate analog’s 3D structure was resolved using crystallography, confirming the tricyclic core’s rigidity .
  • Biological Relevance : Benzothiazole-containing tricyclic compounds () exhibit bioactivity, suggesting that the target compound’s aromatic ester could modulate interactions with biological targets (e.g., enzymes or receptors) .

Methodological Considerations for Comparative Analysis

Tools like SimilarityLab () enable rapid identification of analogs by screening databases for shared structural motifs (e.g., the pentaoxatricyclo[7.3.0]dodecane core).

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